molecular formula C7H7BCl2O2 B1453060 2,3-Dichloro-4-methylphenylboronic acid CAS No. 352535-95-6

2,3-Dichloro-4-methylphenylboronic acid

Cat. No.: B1453060
CAS No.: 352535-95-6
M. Wt: 204.85 g/mol
InChI Key: NKYHVKCVTBFIPB-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions and a methyl group at the 4 position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Mechanism of Action

Target of Action

The primary target of (2,3-Dichloro-4-methylphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The mode of action of (2,3-Dichloro-4-methylphenyl)boronic acid involves its interaction with a metal catalyst in a process known as Suzuki–Miyaura coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the metal catalyst, usually palladium, forms a bond with an electrophilic organic group . In transmetalation, the organoboron compound transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by (2,3-Dichloro-4-methylphenyl)boronic acid . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The reaction is mild and tolerant to various functional groups, making it a versatile tool in the synthesis of complex organic molecules .

Pharmacokinetics

As an organoboron compound, it is generally stable, readily prepared, and environmentally benign . These properties suggest that it may have favorable bioavailability for use in organic synthesis .

Result of Action

The result of the action of (2,3-Dichloro-4-methylphenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of (2,3-Dichloro-4-methylphenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a metal catalyst, typically palladium . The reaction conditions, such as temperature and solvent, can also affect the efficiency and selectivity of the reaction . Furthermore, the stability of the organoboron compound can be influenced by factors such as pH and the presence of other reactive species .

Biochemical Analysis

Biochemical Properties

(2,3-Dichloro-4-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The boronic acid group in (2,3-Dichloro-4-methylphenyl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies and the design of enzyme inhibitors .

Cellular Effects

The effects of (2,3-Dichloro-4-methylphenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, (2,3-Dichloro-4-methylphenyl)boronic acid can impact gene expression by interacting with transcription factors and other regulatory proteins. Its effects on cellular metabolism include alterations in the flux of metabolic pathways and changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, (2,3-Dichloro-4-methylphenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with target biomolecules, such as enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, (2,3-Dichloro-4-methylphenyl)boronic acid can influence gene expression by binding to DNA or interacting with transcription factors . These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

The temporal effects of (2,3-Dichloro-4-methylphenyl)boronic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained enzyme inhibition and alterations in cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of (2,3-Dichloro-4-methylphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

(2,3-Dichloro-4-methylphenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. Additionally, it can influence the levels of various metabolites, leading to changes in cellular metabolism

Transport and Distribution

The transport and distribution of (2,3-Dichloro-4-methylphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications .

Subcellular Localization

(2,3-Dichloro-4-methylphenyl)boronic acid exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-methylphenylboronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-4-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of chlorine atoms enhances its electrophilicity, making it more reactive in cross-coupling reactions compared to its non-chlorinated counterparts .

Properties

IUPAC Name

(2,3-dichloro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYHVKCVTBFIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698157
Record name (2,3-Dichloro-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-95-6
Record name (2,3-Dichloro-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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